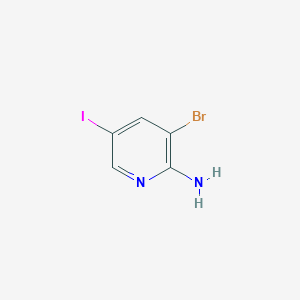

3-Bromo-5-iodopyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZOHRSCEASBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589870 | |

| Record name | 3-Bromo-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697300-73-5 | |

| Record name | 3-Bromo-5-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697300-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-iodopyridin-2-amine, a key intermediate in pharmaceutical and chemical research.

Core Chemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₅H₄BrIN₂. It presents as a brown or yellow solid powder.[1][2] Its structural and physical properties are crucial for its application in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₄BrIN₂ | [1] |

| Molecular Weight | 298.91 g/mol | [1][3] |

| Melting Point | 111-117 °C | [2] |

| Boiling Point (Predicted) | 308.2 ± 42.0 °C | [2] |

| pKa (Predicted) | 2.25 ± 0.49 | [2] |

| Appearance | Brown or yellow solid powder | [1][2] |

| Solubility | Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). Low solubility in water. | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2-aminopyridine. The process involves sequential bromination and iodination.

Synthesis Workflow

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1 [m.chemicalbook.com]

- 3. 2-アミノ-5-ブロモ-3-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

An In-depth Technical Guide to 3-Bromo-5-iodopyridin-2-amine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Bromo-5-iodopyridin-2-amine. This halogenated pyridine derivative serves as a crucial building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Core Molecular Data

The fundamental properties of this compound (CAS Number: 697300-73-5) are summarized below. For comparative context, data for its commonly encountered isomer, 2-Amino-5-bromo-3-iodopyridine, is also presented.

| Property | This compound | 2-Amino-5-bromo-3-iodopyridine |

| Molecular Formula | C₅H₄BrIN₂[1] | C₅H₄BrIN₂[2] |

| Molecular Weight | 298.91 g/mol [1] | 298.91 g/mol [2] |

| CAS Number | 697300-73-5[1] | 381233-96-1[2] |

| Appearance | Yellow solid[1] | White to light yellow solid powder[3] |

| Melting Point | Not specified | ~140-145 °C[3] |

| Solubility | Not specified | Soluble in dichloromethane and N,N-dimethylformamide (DMF)[3] |

Spectroscopic and Analytical Data

Characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

| Analysis Type | Data for this compound |

| ¹H NMR (300 MHz, DMSO-d6) | δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂)[1] |

| LC/MS | [M+H]⁺ = 298.9[1] |

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 5-iodopyridin-2-amine.

Synthesis of this compound

Materials:

-

5-iodopyridin-2-amine

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Ethyl acetate

-

Petroleum ether

-

Silica gel (200-300 mesh)

Procedure:

-

A solution of 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) is prepared in a suitable reaction vessel at room temperature.

-

N-bromosuccinimide (NBS, 20.2 g, 113 mmol) is slowly added to the stirred solution.

-

The reaction mixture is stirred at room temperature for 72 hours.

-

The solvent is removed under reduced pressure at 40 °C.

-

The resulting residue is purified by column chromatography on silica gel (200-300 mesh) using a 3:1 (v/v) mixture of ethyl acetate and petroleum ether as the eluent.

-

The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[1]

Visualized Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

Halogenated pyridines, such as this compound and its isomers, are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical applications.[4] The strategic placement of bromine and iodine atoms provides reactive sites for various cross-coupling reactions, allowing for the construction of diverse molecular scaffolds.[4]

While specific biological activities for this compound are not extensively documented, its isomer, 2-Amino-5-bromo-3-iodopyridine, is a known precursor in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.[5][6] This suggests that this compound could also serve as a key building block for various kinase inhibitors and other biologically active compounds.

The general role of such intermediates in the synthesis of kinase inhibitors is depicted in the following logical diagram.

Caption: Role of halogenated pyridines in kinase inhibitor synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1 [sigmaaldrich.com]

- 3. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. ijssst.info [ijssst.info]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-5-iodopyridin-2-amine (CAS: 697300-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-iodopyridin-2-amine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

This compound is a halogenated aminopyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromine and iodine atoms at positions 3 and 5 respectively, alongside an amino group at position 2, allows for selective functionalization through various cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 697300-73-5 | [1][2] |

| Molecular Formula | C₅H₄BrIN₂ | [1][2] |

| Molecular Weight | 298.91 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 106-110 °C | [3] |

| Boiling Point | 315.7 °C at 760 mmHg | [3] |

| Density | 2.426 g/cm³ | [3] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂) | [1] |

| LC/MS | [M+H]⁺ = 298.9 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are detailed protocols for two common methods.

Protocol 1: Bromination of 5-iodopyridin-2-amine

This protocol describes the synthesis starting from 5-iodopyridin-2-amine.

Experimental Workflow for Protocol 1

Caption: Workflow for the synthesis of this compound via bromination.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 25.0 g (113 mmol) of 5-iodopyridin-2-amine in 500 mL of acetonitrile.

-

Reagent Addition: To the stirred solution, slowly add 20.2 g (113 mmol) of N-bromosuccinimide (NBS) at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 72 hours.

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure at 40 °C to remove the solvent.

-

Purification: Purify the resulting residue by column chromatography using silica gel (200-300 mesh) and an eluent of ethyl acetate/petroleum ether (3:1, v/v).

-

Product: The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[1]

Protocol 2: Iodination of 2-amino-5-bromopyridine

This protocol starts from the readily available 2-amino-5-bromopyridine.

Experimental Workflow for Protocol 2

Caption: Workflow for the synthesis of this compound via iodination.

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, dissolve 1.0 g (5.8 mmol) of 2-amino-5-bromopyridine in 10 mL of 2 mol/L sulfuric acid.

-

Reagent Addition: Add 0.62 g (2.9 mmol) of potassium iodate to the stirred solution in portions.

-

Reaction: Heat the mixture to 100 °C. Prepare a solution of 0.57 g (3.4 mmol) of potassium iodide in 10 mL of water and add it dropwise to the reaction mixture over 30 minutes. Continue stirring for an additional 1.5 hours.

-

Work-up: Cool the reaction to room temperature. Adjust the pH of the aqueous phase to 8 using ammonia. Cool the mixture to 10 °C for 1 hour and then filter the precipitate.

-

Purification: Wash the filter cake with cool water and recrystallize the solid from 85% alcohol.

-

Product: The final product, this compound, is obtained with a yield of 73.7% (1.27 g).[4]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex heterocyclic compounds, many of which are active pharmaceutical ingredients (APIs). The bromine and iodine substituents provide orthogonal reactivity, allowing for selective functionalization in subsequent synthetic steps.

Role in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Key Transformations:

-

Suzuki-Miyaura Coupling: The iodine atom at the 5-position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromine atom at the 3-position. This allows for the selective introduction of aryl or heteroaryl groups at this position.

-

Buchwald-Hartwig Amination: The bromine atom at the 3-position can be subsequently functionalized through amination reactions to introduce various amine-containing side chains.

-

Other Cross-Coupling Reactions: The amino group can be acylated or used as a handle for further derivatization.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Targeted Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer.

3.2.1. Tyrosine Kinase Signaling (e.g., EGFR/HER2)

Receptor tyrosine kinases (RTKs) like EGFR and HER2 are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[6][7] Inhibitors targeting these kinases are a cornerstone of modern oncology.

EGFR/HER2 Signaling Pathway

Caption: Simplified EGFR/HER2 signaling pathway leading to cell proliferation and survival.

3.2.2. DNA Damage Response (CHK1 Pathway)

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[1] Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.

CHK1 in the DNA Damage Response Pathway

Caption: Role of CHK1 in mediating cell cycle arrest upon DNA damage.

3.2.3. Mitotic Checkpoint (MPS1 and Aurora Kinases)

Monopolar spindle 1 (MPS1) and Aurora kinases are key regulators of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8][9] Inhibitors of these kinases can induce mitotic catastrophe in cancer cells.

MPS1 and Aurora Kinases in the Mitotic Checkpoint

Caption: Simplified pathway of the mitotic spindle assembly checkpoint involving MPS1 and Aurora B.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its versatile reactivity and proven utility in the development of kinase inhibitors make it a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to support and facilitate further research and development in this exciting area.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring amino, bromo, and iodo groups, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrIN₂ | [2][3][4][5] |

| Molecular Weight | 298.91 g/mol | [2][3][4][5] |

| Appearance | White to light yellow or brown solid powder.[3][6] | [3][6] |

| Melting Point | 111-115 °C (Varies by source and purity) | [3][4][5] |

| Boiling Point | 308.2±42.0 °C (Predicted) | [3] |

| Solubility | Low solubility in water. Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[6] | [6] |

| InChI Key | XPERZSKJGNUSHI-UHFFFAOYSA-N | [2][4][5] |

| CAS Number | 381233-96-1 | [2][3][4][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized protocols for measuring the key properties of this compound.

Synthesis of this compound

A common synthetic route to this compound starts from 2-amino-5-bromopyridine.[7]

Procedure:

-

Dissolve 5-Bromo-pyridin-2-ylamine (50 g, 289 mmol) in 2 M sulfuric acid (500 mL).[7]

-

Add potassium iodate (30.8 g, 144 mmol) to the solution in portions.[7]

-

Heat the mixture to 100°C.[7]

-

Slowly add an aqueous solution of potassium iodide (26.5 g, 160 mmol) in 50 mL of water dropwise over approximately 1 hour.[7]

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[7]

-

Cool the mixture to room temperature.[7]

-

Adjust the pH of the aqueous phase to 8-9 using an appropriate base.[7]

-

Extract the product with ethyl acetate (3 x volumes).[7]

-

Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the product as a brown solid.[7]

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8] The capillary method is a standard technique for this measurement.[9]

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form.[9]

-

Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[10]

-

Place the capillary tube into a melting point apparatus.[9][11]

-

Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point (around 111-115°C).[11]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point.[8]

Solubility Determination

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.[12][13]

Procedure:

-

In a small test tube, add a pre-weighed amount of this compound (e.g., 25 mg).[14]

-

Add a measured volume of the desired solvent (e.g., 0.75 mL of water or an organic solvent) in small portions.[14]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[14]

-

Observe if the solid dissolves completely. If it does, the compound is soluble under these conditions. If not, continue adding solvent in measured increments until the solid dissolves or it becomes apparent that it is insoluble.[12]

-

The temperature should be kept constant throughout the experiment as it significantly influences solubility.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.[15]

Procedure:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to achieve a suitable concentration (typically 10-50 mM for ¹H NMR).[16]

-

Transfer the solution into a clean 5 mm NMR tube.[16]

-

Place the NMR tube into a spinner and adjust its position using a depth gauge.[17]

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument procedures including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.[18]

-

Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).[18]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using a known signal, such as tetramethylsilane (TMS) or the residual solvent peak.[16] For this compound, reported ¹H NMR (300 MHz, DMSO-d₆) signals are: δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂).[19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[20][21]

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer's ion source. Common ionization techniques include Electron Impact (EI) or Electrospray Ionization (ESI).[21]

-

The sample molecules are ionized in the gas phase.[22]

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[22][23]

-

A detector measures the abundance of ions at each m/z value.[23]

-

The resulting mass spectrum plots ion abundance versus m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For this compound, the [M+H]⁺ peak has been observed at m/z 298.9.[19]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Synthesis of this compound.

Caption: Characterization of Physical Properties.

References

- 1. ijssst.info [ijssst.info]

- 2. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1 [m.chemicalbook.com]

- 4. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1 [sigmaaldrich.com]

- 6. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 7. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 8. pennwest.edu [pennwest.edu]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. uwyo.edu [uwyo.edu]

- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 23. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-3-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 5-Bromo-3-iodopyridin-2-amine, a critical intermediate in modern medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutic agents.

Nomenclature and Structure

The compound commonly referred to as 3-Bromo-5-iodopyridin-2-amine is systematically named according to IUPAC nomenclature.

The numbering of the pyridine ring begins at the nitrogen atom, with substituents assigned the lowest possible locants. This results in the amine group at position 2, the iodine atom at position 3, and the bromine atom at position 5.

Physicochemical and Spectroscopic Data

The key properties of 5-bromo-3-iodopyridin-2-amine are summarized below, providing essential data for laboratory use and characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrIN₂ | [1][2][3] |

| Molecular Weight | 298.91 g/mol | [1][2][3] |

| Appearance | White to light yellow solid powder | [3][4] |

| Melting Point | ~140-145 °C | [4] |

| ¹H NMR (300 MHz, DMSO-d6) | δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂) | [3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) | [5] |

| LC/MS (ESI) [M+H]⁺ | 298.9 / 300.7 | [3][5] |

Role in Drug Discovery

5-Bromo-3-iodopyridin-2-amine is a highly versatile building block in organic synthesis, particularly valued in the field of drug discovery.[6] Its significance stems from the strategic placement of amino, bromo, and iodo functional groups on the pyridine core, which allows for a wide array of subsequent chemical transformations.[6]

This intermediate is crucial for constructing complex heterocyclic compounds that form the scaffolds of many active pharmaceutical ingredients (APIs).[6] It plays an irreplaceable role in the synthesis of targeted therapies, most notably tyrosine kinase inhibitors used in cancer chemotherapy.[5][7] The molecule's structure also serves as a foundation for developing CRAC inhibitors for autoimmune and inflammatory diseases, and FabI inhibitors for their antibacterial properties.[7]

Experimental Protocols: Synthesis

Two primary synthetic routes for 5-Bromo-3-iodopyridin-2-amine are prevalent in the literature. The choice of method often depends on the available starting materials and desired scale.

This protocol describes a direct bromination of a commercially available iodinated precursor.

Experimental Workflow:

Detailed Protocol:

-

A solution of 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) is prepared in a suitable reaction vessel.[3]

-

N-bromosuccinimide (NBS, 20.2 g, 113 mmol) is added slowly to the stirred solution at room temperature.[3]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 72 hours.[3]

-

The solvent is removed by concentration under reduced pressure at 40 °C.[3]

-

The resulting residue is purified by column chromatography using silica gel (200-300 mesh) and an eluent of ethyl acetate/petroleum ether (3:1, v/v).[3]

-

The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[3]

This widely used method involves the sequential bromination and iodination of 2-aminopyridine. It is considered scalable and commercially feasible.[5][7][8]

Experimental Workflow:

Detailed Protocol:

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

2-Aminopyridine is dissolved in a suitable solvent such as acetone.[5]

-

N-Bromosuccinimide (NBS) is added dropwise to the solution while maintaining a controlled temperature (e.g., 10 °C).[5]

-

The reaction is stirred for a short period (e.g., 0.5 hours) after addition is complete.[5]

-

The solvent is removed by evaporation, and the residue is recrystallized (e.g., from 90% ethanol) to yield 2-amino-5-bromopyridine as a solid. This step can achieve a high yield of around 95%.[5]

Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

-

The intermediate, 2-amino-5-bromopyridine (e.g., 50 g, 289 mmol), is dissolved in 2 M sulfuric acid (500 mL).[7][9]

-

Potassium iodate (KIO₃, e.g., 30.8 g, 144 mmol) is added to the mixture in portions.[7][9]

-

An aqueous solution of potassium iodide (KI, e.g., 26.5 g, 160 mmol in 50 mL water) is added slowly dropwise over approximately 1 hour.[9]

-

After the addition, stirring is continued for another 30 minutes before cooling to room temperature.[9]

-

The pH of the solution is adjusted to 8-9 with an alkaline solution (e.g., NaOH) to precipitate the product.[7][9]

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate, water, and brine, then dried and concentrated to give the final product.[9] Alternatively, the precipitated solid can be filtered and recrystallized.[7] This step is reported to have yields of 90% or higher.[7][9]

References

- 1. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-3-iodopyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 5. ijssst.info [ijssst.info]

- 6. nbinno.com [nbinno.com]

- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

Unveiling the Chemical Identity and Utility of 5-bromo-3-iodopyridin-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-bromo-3-iodopyridin-2-ylamine, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines its chemical synonyms, physical and spectral properties, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly tyrosine kinase inhibitors.

Chemical Synonyms and Identifiers

5-bromo-3-iodopyridin-2-ylamine is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 to facilitate accurate identification and sourcing of this compound.

Table 1: Synonyms and Identifiers for 5-bromo-3-iodopyridin-2-ylamine

| Synonym | Identifier Type | Value |

| 5-Bromo-3-iodopyridin-2-amine | IUPAC Name | 5-bromo-3-iodopyridin-2-amine[1][2] |

| 2-Amino-5-bromo-3-iodopyridine | Common Name | 2-Amino-5-bromo-3-iodopyridine[3] |

| 5-BROMO-3-IODO-PYRIDIN-2-YLAMINE | Common Name | 5-BROMO-3-IODO-PYRIDIN-2-YLAMINE[3] |

| 2-Amino-3-iodo-5-bromopyridine | Common Name | 2-Amino-3-iodo-5-bromopyridine[3] |

| 2-Amine-5-bromo-3-iodopyridine | Common Name | 2-Amine-5-bromo-3-iodopyridine[3] |

| 5-Bromo-3-iodo-2-pyridinamine | Common Name | 5-Bromo-3-iodo-2-pyridinamine[3] |

| 2-Pyridinamine, 5-bromo-3-iodo- | Index Name | 2-Pyridinamine, 5-bromo-3-iodo-[2] |

| CAS Number | Registry No. | 381233-96-1 [1][2][3] |

| Molecular Formula | Formula | C5H4BrIN2 [1][3] |

| Molecular Weight | Mass | 298.91 g/mol [1][3] |

| InChI Key | Identifier | XPERZSKJGNUSHI-UHFFFAOYSA-N [1] |

| PubChem CID | Database ID | 1516508 [1] |

Physicochemical and Spectral Data

The key physicochemical and spectral properties of 5-bromo-3-iodopyridin-2-ylamine are summarized in Table 2. This data is essential for its identification, purification, and quality control.

Table 2: Physicochemical and Spectral Properties

| Property | Value |

| Appearance | White to light yellow or brown solid powder[4] |

| Melting Point | 112-113 °C[5], 113-115 °C[1], 140-145 °C[4] |

| Solubility | Soluble in dichloromethane and N,N-dimethylformamide (DMF)[4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96 (s, 2H)[6] |

Experimental Protocols

Synthesis of 5-bromo-3-iodopyridin-2-ylamine

A common and effective method for the synthesis of 5-bromo-3-iodopyridin-2-ylamine starts from 2-aminopyridine, involving a two-step process of bromination followed by iodination.[7]

Step 1: Bromination of 2-aminopyridine to 2-amino-5-bromopyridine

-

Dissolve 2-aminopyridine in acetone.

-

Cool the solution to 10 °C.

-

Add N-Bromosuccinimide (NBS) dropwise to the solution over a period of 30 minutes.

-

Stir the mixture for an additional 30 minutes.

-

Remove the solvent by evaporation under reduced pressure.

-

Recrystallize the resulting residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.

Step 2: Iodination of 2-amino-5-bromopyridine

-

Dissolve 2-amino-5-bromopyridine in 2 M sulfuric acid.

-

Add potassium iodate (KIO₃) portionwise to the stirred solution.

-

Heat the mixture to 100 °C.

-

Add a solution of potassium iodide (KI) in water dropwise over 30 minutes.

-

Continue stirring the reaction mixture for 1.5 hours at 100 °C.

-

Cool the mixture to room temperature.

-

Adjust the pH of the aqueous phase to 8 using ammonia.

-

Cool the mixture to 10 °C for 1 hour to facilitate precipitation.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from 85% alcohol to yield 5-bromo-3-iodopyridin-2-ylamine.

Purification and Analysis

Purification: The primary method for purification of the final product is recrystallization from ethanol.[7] For removal of by-products such as 2-amino-3,5-dibromopyridine from the intermediate, washing with hot petroleum ether is effective.[8] Column chromatography can also be employed for more rigorous purification.

Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of 5-bromo-3-iodopyridin-2-ylamine.[6]

-

Column: Hypersil BDS C18 (5 µm, 250×4.6 mm)

-

Mobile Phase: Acetonitrile/water (60/40, by volume)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Column Temperature: 25 °C

Role in Drug Discovery and Development

5-bromo-3-iodopyridin-2-ylamine is a crucial building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapies.[9][10] Its strategic placement of bromine and iodine atoms on the pyridine ring allows for diverse synthetic modifications, making it a valuable intermediate for constructing complex molecular architectures.[9][10]

A primary application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs).[7] TKIs are a class of targeted drugs that block the action of tyrosine kinase enzymes, which are often overactive in cancer cells and play a critical role in tumor growth and proliferation.[3]

Synthesis Workflow and Signaling Pathway

The following diagrams illustrate the synthesis workflow for 5-bromo-3-iodopyridin-2-ylamine and a generalized signaling pathway targeted by tyrosine kinase inhibitors derived from this intermediate.

Caption: Synthesis workflow for 5-bromo-3-iodopyridin-2-ylamine.

Caption: General mechanism of a Tyrosine Kinase Inhibitor.

References

- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 3. urologyku.com [urologyku.com]

- 4. Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data [termedia.pl]

- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. ijssst.info [ijssst.info]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

The Strategic Role of 3-Bromo-5-iodopyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodopyridin-2-amine is a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring an amine for hydrogen bonding interactions and two distinct halogen atoms (bromine and iodine) for differential reactivity in cross-coupling reactions, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of the role of this compound in the development of potent and selective kinase and bromodomain inhibitors, which are at the forefront of targeted cancer therapy. This document details synthetic protocols, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate its application in drug discovery programs.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active molecules. Its ability to form crucial hydrogen bonds, particularly with the hinge region of protein kinases, has established it as a cornerstone in the design of kinase inhibitors. The strategic halogenation of the 2-aminopyridine core, as seen in this compound, provides medicinal chemists with powerful tools to explore structure-activity relationships (SAR) through the introduction of diverse substituents via modern cross-coupling methodologies. This guide will focus on the synthetic utility and therapeutic potential of derivatives originating from this key intermediate.

Synthetic Utility of this compound

The differential reactivity of the bromine and iodine substituents on the pyridine ring is a key feature of this compound. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the carbon-bromine bond. This allows for a sequential and controlled functionalization of the pyridine core, enabling the synthesis of a diverse library of compounds from a single starting material.

Selective Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids. The greater reactivity of the iodo group allows for selective coupling at the 5-position, leaving the bromo group at the 3-position available for subsequent transformations.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as important linkers or pharmacophoric elements. Similar to the Suzuki-Miyaura reaction, the initial coupling preferentially occurs at the 5-iodo position.

Application in the Synthesis of Kinase and Bromodomain Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases and bromodomains, which are critical targets in oncology.

Case Study: Development of Dual Polo-like Kinase 1 (PLK1) and Bromodomain-Containing Protein 4 (BRD4) Inhibitors

The dual inhibition of PLK1 and BRD4 has emerged as a promising anti-cancer strategy. PLK1 is a key regulator of mitosis, and its overexpression is common in many cancers. BRD4 is an epigenetic reader that controls the expression of key oncogenes like MYC. A single molecule that can inhibit both targets offers the potential for synergistic anti-tumor activity.

The 2-aminopyridine scaffold is an excellent starting point for designing such dual inhibitors. The amino group can interact with the hinge region of PLK1, while substituents introduced at the 3- and 5-positions can be tailored to occupy the acetyl-lysine binding pocket of BRD4.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the iodination of 2-amino-5-bromopyridine.

Protocol 1: Iodination of 2-Amino-5-bromopyridine

-

Materials: 2-Amino-5-bromopyridine, N-Iodosuccinimide (NIS), Acetonitrile.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford this compound.

-

Synthesis of a Representative Dual PLK1/BRD4 Inhibitor

The following is a representative synthetic workflow for a hypothetical dual inhibitor, "Compound X," derived from this compound.

A Technical Guide to the Discovery and History of Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridines represent a versatile class of heterocyclic compounds with a rich history of discovery and a broad spectrum of applications, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core aspects of substituted aminopyridines, from their initial discovery and the evolution of their synthesis to their mechanisms of action and therapeutic applications. Key synthetic methodologies, including the seminal Chichibabin reaction and various historical and modern approaches for the preparation of 2-, 3-, and 4-aminopyridine derivatives, are detailed. The guide also presents quantitative data on their biological activities, focusing on their role as potassium channel blockers. Detailed experimental protocols and visual representations of historical timelines, reaction mechanisms, and signaling pathways are provided to offer a comprehensive resource for researchers and professionals in drug development.

Discovery and History

The journey of substituted aminopyridines began with the pioneering work of Russian chemist Aleksei Chichibabin, who, in 1914, reported a novel method for the direct amination of pyridine.[1] This reaction, now famously known as the Chichibabin reaction , involves the treatment of pyridine with sodium amide in an aprotic solvent to produce 2-aminopyridine.[1][2] This discovery was a landmark in heterocyclic chemistry, providing a direct route to an important class of compounds that were previously difficult to access.[1]

The development of aminopyridine-based drugs has seen significant milestones. 4-Aminopyridine (4-AP), for instance, has a fascinating history, initially developed as a bird poison in 1963.[3] Its pharmacological properties were later investigated, leading to its approval in Bulgaria in the 1970s as a reversal agent for nondepolarizing muscle relaxants.[3] Decades later, in 2010, the U.S. Food and Drug Administration (FDA) approved a sustained-release formulation of 4-aminopyridine, known as dalfampridine (Ampyra), for the symptomatic treatment of multiple sclerosis.[4] 3,4-Diaminopyridine (Amifampridine) was discovered in Scotland in the 1970s and was first used to treat Lambert-Eaton myasthenic syndrome (LEMS) in the 1980s.[5]

The timeline below highlights key events in the discovery and development of substituted aminopyridines.

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines has evolved significantly since Chichibabin's initial discovery. Various methods have been developed to introduce the amino group at the 2-, 3-, or 4-position of the pyridine ring, as well as to synthesize more complex substituted derivatives.

Synthesis of 2-Aminopyridines

The Chichibabin reaction remains a fundamental method for the synthesis of 2-aminopyridines. The reaction proceeds via a nucleophilic substitution mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.[2]

Modern methods for the synthesis of 2-aminopyridines often involve the use of pyridine N-oxides as starting materials, which can be aminated under milder conditions compared to the classical Chichibabin reaction.[6] Other approaches include the reaction of 2-halopyridines with amines, often facilitated by transition metal catalysts.[7]

Synthesis of 3-Aminopyridines

The synthesis of 3-aminopyridine is not achievable through the direct Chichibabin reaction. Historically, a common method for its preparation is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[8][9] This reaction involves the treatment of nicotinamide with sodium hypobromite.[8] Other historical methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[5]

Synthesis of 4-Aminopyridines

Similar to the 3-isomer, 4-aminopyridine cannot be synthesized directly via the Chichibabin reaction. Early synthetic routes involved multi-step processes starting from pyridine or chelidamic acid.[10] A common laboratory and industrial synthesis involves the reaction of pyridine with thionyl chloride to form 1-(4-pyridyl)pyridinium chloride hydrochloride, which is then heated with ammonia.[11] Another important route is the reduction of 4-nitropyridine-N-oxide.[12]

Quantitative Data on Biological Activity

Substituted aminopyridines exhibit a wide range of biological activities. A significant focus of research has been on their ability to block voltage-gated potassium channels.[13] This activity is the basis for the therapeutic effect of 4-aminopyridine in multiple sclerosis. The table below summarizes the inhibitory activity of 4-aminopyridine and some of its derivatives on Shaker K+ channels.

| Compound | Substituent at C3 | IC₅₀ (µM) at +50 mV | Reference |

| 4-Aminopyridine (4-AP) | -H | 350 | [13] |

| 3-Fluoro-4-aminopyridine | -F | 304 | [13] |

| 3-Methyl-4-aminopyridine | -CH₃ | 50 | [13] |

| 3-Methoxy-4-aminopyridine | -OCH₃ | 992 | [13] |

| 3-Trifluoromethyl-4-aminopyridine | -CF₃ | 1150 | [13] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the three isomers of aminopyridine, based on established literature procedures.

Synthesis of 2-Aminopyridine via Chichibabin Reaction

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

-

Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere.

-

Heat the suspension to reflux.

-

Slowly add pyridine to the refluxing mixture over a period of 1 hour.

-

Continue refluxing for an additional 4-6 hours. The reaction mixture will turn dark and viscous.

-

Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated ammonium chloride solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminopyridine.

-

Purify the crude product by recrystallization or distillation.

Synthesis of 3-Aminopyridine via Hofmann Rearrangement

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Benzene

-

Ligroin

Procedure:

-

Prepare a solution of sodium hydroxide in water in a beaker immersed in an ice-salt bath.

-

With stirring, add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

Add finely powdered nicotinamide to the solution all at once with vigorous stirring, maintaining the temperature at 0°C.[5]

-

After the addition is complete, warm the mixture to 70-80°C and maintain for 1-2 hours.

-

Cool the solution to room temperature and saturate with sodium chloride.[5]

-

Extract the aqueous solution with diethyl ether using a continuous extractor.[5]

-

Dry the ether extract over anhydrous sodium hydroxide pellets, filter, and remove the ether by distillation.

-

The crude 3-aminopyridine crystallizes upon cooling.

-

Recrystallize the crude product from a mixture of benzene and ligroin to obtain pure 3-aminopyridine.[5]

Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-Oxide

Materials:

-

4-Nitropyridine-N-oxide

-

Iron powder

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 4-nitropyridine-N-oxide and iron powder in water.

-

Slowly add hydrochloric acid or sulfuric acid to the suspension with stirring.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a solution of sodium carbonate.

-

Filter the mixture to remove the iron salts.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminopyridine.[11]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many biologically active aminopyridines, most notably 4-aminopyridine, is the blockade of voltage-gated potassium (K+) channels.[13] In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes these potassium channels, leading to an excessive leakage of potassium ions during an action potential. This leakage shortens the duration of the action potential and impairs nerve conduction.

4-Aminopyridine blocks these exposed K+ channels, prolonging the duration of the action potential and thereby restoring, to some extent, nerve signal conduction.[8][13] The drug is thought to enter the channel from the intracellular side in its protonated form and physically occlude the pore, preventing the efflux of potassium ions.[1][14]

Conclusion

The field of substituted aminopyridines has grown immensely from its early 20th-century origins. The initial synthetic breakthroughs have paved the way for the development of a diverse array of derivatives with significant therapeutic applications. The story of 4-aminopyridine, from a pesticide to a valuable therapeutic agent, underscores the potential for continued discovery within this chemical class. A thorough understanding of the historical context, synthetic methodologies, and mechanisms of action of substituted aminopyridines is crucial for today's researchers and drug development professionals as they continue to explore the therapeutic potential of these versatile molecules.

References

- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers [ouci.dntb.gov.ua]

- 4. scielo.br [scielo.br]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Functionalization of 3-Bromo-5-iodopyridin-2-amine

Executive Summary: The 3-bromo-5-iodopyridin-2-amine scaffold is a valuable building block in medicinal chemistry and drug development, offering two distinct halogen handles for sequential, site-selective functionalization. This technical guide provides an in-depth analysis of the differential reactivity of the C-I and C-Br bonds on this pyridine ring, focusing on palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity differences—wherein the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-bromine bond—researchers can achieve highly regioselective modifications. This document outlines the core principles, experimental protocols, and strategic workflows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the rational design and synthesis of complex, polysubstituted pyridine derivatives.

Introduction to Halogen Reactivity on the Pyridine Core

Substituted pyridine rings are ubiquitous pharmacophores found in a vast array of pharmaceuticals and agrochemicals. The ability to precisely install different substituents at specific positions on the ring is crucial for optimizing molecular properties in drug discovery programs. Dihalogenated pyridines, such as this compound, serve as versatile platforms for building molecular complexity through sequential cross-coupling reactions.

The key to their utility lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy decreases down the halogen group (C-Cl > C-Br > C-I), making the C-I bond weaker and more reactive towards oxidative addition than the C-Br bond.[1][2] This inherent difference allows for selective functionalization at the C-5 iodo position while leaving the C-3 bromo position intact for subsequent transformations.

This guide details the strategic application of this reactivity principle in three major classes of palladium-catalyzed cross-coupling reactions.

Selective C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[3][4] When applied to this compound, the reaction can be tuned to occur with high selectivity at the more reactive C-5 iodo position.

Predicted Reactivity and Conditions

The greater reactivity of the C-I bond allows for its selective coupling under milder conditions than those required for the C-Br bond.[3] By carefully selecting the catalyst, ligand, and temperature, exclusive formation of the 5-aryl-3-bromopyridin-2-amine intermediate can be achieved.

| Parameter | Condition for C-I Selectivity | Rationale |

| Substrate | This compound | C-I bond is more reactive than C-Br.[1] |

| Nucleophile | Arylboronic Acid or Ester | Standard Suzuki coupling partner.[5] |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Common Pd(0) or Pd(II) precatalysts.[4] |

| Ligand | PPh₃, P(t-Bu)₃, or Buchwald-type phosphines | Ligand choice can influence catalyst activity.[6] |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation.[4] |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Common solvents for Suzuki reactions.[5] |

| Temperature | Room Temperature to 80 °C | Lower temperatures favor selective reaction at the more reactive C-I site. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-5

This protocol is a representative example adapted from established procedures for dihalopyridines.[5]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (2.5 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 10:1 ratio). Sparge the mixture with argon for 10-15 minutes to ensure deoxygenation.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.1 equiv.), to the flask. Continue to purge with argon for an additional 5-10 minutes.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-3-bromopyridin-2-amine derivative.

Visualization: Suzuki-Miyaura Catalytic Cycle

Selective C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][7] This reaction is highly effective for selectively functionalizing the C-5 iodo position of this compound due to the high reactivity of the C-I bond.[1][2]

Predicted Reactivity and Conditions

The Sonogashira reaction proceeds readily at the C-I position, often at room temperature, highlighting the significant reactivity difference compared to the C-Br bond.[1]

| Parameter | Condition for C-I Selectivity | Rationale |

| Substrate | This compound | C-I bond is the most reactive halide for Sonogashira coupling.[1] |

| Nucleophile | Terminal Alkyne | Standard Sonogashira coupling partner. |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common palladium precatalysts.[1] |

| Cu Co-catalyst | CuI | Activates the alkyne for transmetalation.[7] |

| Base | Amine Base (e.g., Et₃N, DIPEA) | Acts as both base and often as a solvent.[2] |

| Solvent | THF, DMF, or neat amine | Provides the reaction medium. |

| Temperature | Room Temperature | Mild conditions are sufficient for the highly reactive C-I bond.[1] |

Experimental Protocol: Selective Sonogashira Coupling at C-5

This protocol is a representative example adapted from established procedures.[1][8]

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF in a Schlenk flask, add the terminal alkyne (1.1 equiv.).

-

Catalyst and Base Addition: Sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), and an amine base such as diisopropylamine (DIPEA) or triethylamine (Et₃N) (7.0 equiv.). Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup: Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite®, washing the pad with additional ether. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5-alkynyl-3-bromopyridin-2-amine.

Visualization: Sonogashira Catalytic Cycle

Selective C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] Similar to other cross-coupling reactions, it can be performed with high regioselectivity at the C-5 iodo position of the this compound substrate.

Predicted Reactivity and Conditions

The selection of the ligand is critical in Buchwald-Hartwig amination to achieve high yields and selectivity. The reaction generally favors the C-I position, but forcing conditions (higher temperatures, stronger bases) could lead to competitive reaction at the C-Br site.[10]

| Parameter | Condition for C-I Selectivity | Rationale |

| Substrate | This compound | C-I bond undergoes faster oxidative addition.[10] |

| Nucleophile | Primary or Secondary Amine | The nitrogen nucleophile for C-N bond formation. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precatalysts.[11] |

| Ligand | Xantphos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial.[11][12] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | Strong, non-nucleophilic bases are required.[11] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |

| Temperature | 60 - 100 °C | Moderate temperatures to ensure selectivity for the C-I bond. |

Experimental Protocol: Selective Buchwald-Hartwig Amination at C-5

This protocol is a representative example adapted from established procedures for dihalopyridines.[11][13]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 8 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Reagent Addition: Add the this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.).

-

Solvent and Reaction: Add anhydrous solvent (e.g., dioxane) via syringe. Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a plug of Celite®.

-

Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to isolate the desired N-substituted-5-amino-3-bromopyridin-2-amine product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Strategic Workflow for Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds enables a logical and predictable workflow for the synthesis of di-substituted 2-aminopyridines. The primary strategy involves functionalizing the C-5 position first under mild conditions, followed by a second, typically more forcing, cross-coupling reaction at the C-3 position.

Conclusion

The this compound core is an exemplary substrate for demonstrating the principles of regioselective synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for sequential functionalization. By employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations under controlled, mild conditions, researchers can selectively modify the C-5 position. The remaining C-3 bromine can then be functionalized in a subsequent step, often under more forcing conditions, to access a wide diversity of complex 2,3,5-trisubstituted pyridine derivatives. This strategic approach is invaluable for constructing libraries of compounds in the fields of drug discovery and materials science.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Technical Guide: Stability and Storage of 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity, and integrity, and ensuring the reliability of experimental results and the quality of downstream products. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 697300-73-5[1] |

| Molecular Formula | C₅H₄BrIN₂[1] |

| Molecular Weight | 298.91 g/mol [1] |

| Appearance | White to light yellow solid/powder[1][2] |

| Melting Point | 106-110 °C[1] |

| Boiling Point (Predicted) | 315.7 ± 42.0 °C[1] |

| Density (Predicted) | 2.426 g/cm³[1] |

| pKa (Predicted) | 2.15 ± 0.49[1] |

| Solubility | Low solubility in water; soluble in organic solvents like dichloromethane and N,N-dimethylformamide (DMF).[2] |

Stability Profile

This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses.

General Stability

The compound is considered stable under normal, dry conditions.[2]

Sensitivity to Light

This compound is sensitive to light.[2] Exposure to light can induce photochemical reactions, leading to degradation and a change in the material's quality.[2] Therefore, it is imperative to store the compound in light-proof containers.

Thermal Stability

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following:

-

Strong oxidizing agents

-

Strong acids

Hazardous Decomposition Products

Upon decomposition, this compound may produce hazardous substances, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen halides (HBr, HI)

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or refrigerated (2-8 °C).[1][2] | To minimize thermal degradation.[2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon).[1] | To prevent oxidative degradation. |

| Light | Keep in a dark place, in a light-proof container.[1][2] | To prevent photodegradation.[2] |

| Moisture | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | To prevent hydrolysis. |

| Container | Tightly sealed, light-resistant containers. | To protect from light, moisture, and atmospheric oxygen. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized methodologies for conducting stability studies on this compound, based on established principles of forced degradation studies.[3][4][5]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Objective: To generate degradation products and understand the degradation pathways under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

-

Subject aliquots of the stock solution to the stress conditions outlined below.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples if necessary (e.g., after acid or base hydrolysis) before analysis.[4]

-

Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.

Stress Conditions:

| Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature to 50-60 °C if no degradation is observed.[5] Analyze at 0, 2, 4, 8, and 24 hours. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature.[5] Analyze at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to potentially faster degradation. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light.[4] Analyze at 0, 2, 4, 8, and 24 hours. |

| Thermal Degradation | Expose the solid compound to a dry heat of 60-80 °C. Also, reflux the stock solution at a controlled temperature. Analyze at 0, 24, 48, and 72 hours. |

| Photodegradation | Expose the solid compound and the stock solution to a light source that provides both UV and visible light. Analyze at defined time intervals until significant degradation is observed. |

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the shelf-life and evaluate the stability of the compound under recommended and accelerated storage conditions.

Methodology:

-

Package samples of this compound in the intended storage containers.

-

Store the samples under the long-term and accelerated conditions specified in the table below.

-

Withdraw samples at the specified time points.

-

Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Storage Conditions and Testing Frequency:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for the proper handling and storage of this compound.

Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

Conclusion

While this compound is a stable compound under controlled conditions, its sensitivity to light, heat, and incompatible materials necessitates careful handling and storage. Adherence to the recommendations outlined in this guide will help preserve the quality and integrity of this important chemical intermediate, ensuring its suitability for research and drug development applications. For critical applications, it is strongly recommended to perform stability studies under conditions that mimic the intended use and storage.

References

- 1. This compound | 697300-73-5 [amp.chemicalbook.com]

- 2. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-iodopyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-bromo-5-iodopyridin-2-amine and details established experimental protocols for its determination. Due to the limited publicly available quantitative data for this specific compound, this document focuses on qualitative descriptions and standardized methodologies that can be employed to ascertain its solubility profile in various organic solvents.

Introduction to this compound

This compound is a halogenated aminopyridine derivative. Such compounds are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. The strategic placement of bromine and iodine atoms, along with the amino group, offers multiple reaction sites for further chemical modifications. Understanding the solubility of this intermediate is critical for reaction setup, purification processes such as crystallization, and formulation studies.

Compound Identification:

-

IUPAC Name: this compound

-

CAS Number: 697300-73-5

-

Molecular Formula: C₅H₄BrIN₂

-

Molecular Weight: 298.91 g/mol

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Reported Solubility |